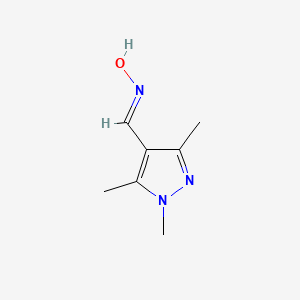

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

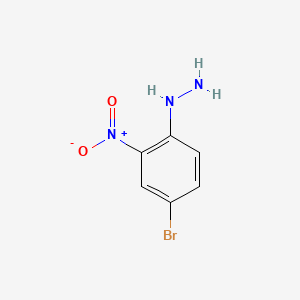

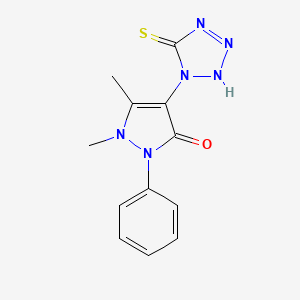

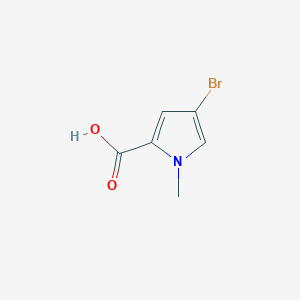

The compound of interest, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, is a derivative of the pyrazole class of compounds, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse chemical properties and have been studied extensively in various chemical contexts .

Synthesis Analysis

The synthesis of pyrazole derivatives can involve the reaction of 1,3,5-trialkyl-1H-pyrazole-4-carbaldehydes with different reagents. For instance, 1,3,5-trialkyl-1H-pyrazole-4-carbaldehydes have been reacted with 2,2'-oxydiethanethiol in the presence of chloro(trimethyl)silane as a dehydrating agent at room temperature to yield corresponding hydrochlorides, which can then be converted into free bases . This method demonstrates the versatility of pyrazole derivatives in undergoing nucleophilic addition reactions to form new compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using X-ray diffraction analysis. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a related compound, was elucidated using this technique . Although not directly related to the compound , this study indicates that X-ray crystallography is a valuable tool for determining the structure of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, 1-alkyl-1H-pyrazole-4-carbaldehyde oximes can react with acetic anhydride to yield corresponding nitriles, which is typical for anti isomers of aldoximes . This reaction is indicative of the reactivity of the oxime group in pyrazole derivatives and their potential to form other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the emission spectrum and photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde vary in solvents of different polarities, indicating solvatochromic behavior . This suggests that the electronic properties of pyrazole derivatives can be sensitive to the solvent environment, which is an important consideration in their chemical analysis and applications.

Scientific Research Applications

Sonogashira-Type Cross-Coupling Reactions

- Application in Organic Synthesis : The use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes demonstrates the precursor's utility in synthesizing complex pyrazole derivatives. These reactions have led to the creation of 1-phenylpyrazolo[4,3-c]pyridines and their oxides, showcasing the chemical's role in forming heterocyclic compounds with potential for further chemical transformations (Vilkauskaitė, Šačkus, & Holzer, 2011).

Synthesis and Structural Analysis

- Chemical Transformation and Configuration Analysis : Research involving 1-alkyl-1H-pyrazole-4-carbaldehyde oximes focused on their reaction with acetic anhydride to produce nitriles, a transformation typical for anti isomers of aldoximes. X-ray analysis helped to unambiguously determine the anti configuration of these compounds, providing a basis for understanding their structural properties (Attaryan et al., 2012).

Novel Heterocyclic Compounds

- Creation of Oxaselenolanes : The reaction of pyrazole carbaldehydes with 2-selanyl-1-ethanol under specific conditions has led to the synthesis of 2-(pyrazol-4-yl)-1,3-oxaselenolanes, highlighting the capability of these chemicals to form novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Papernaya et al., 2015).

Antimicrobial Activity

- Biological Applications : Some derivatives of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been synthesized and evaluated for their antimicrobial activity, demonstrating significant effects against various bacterial and fungal strains. This suggests the potential for developing new antimicrobial agents based on these chemical frameworks (Ramadan, Sharshira, El Sokkary, & Morsy, 2018).

Antioxidant and Anti-inflammatory Activity

- Potential Therapeutic Applications : The synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and their evaluation for antioxidant and anti-inflammatory activities highlight another area of application. Some of these compounds showed significant activity, suggesting their potential use in developing therapies for conditions associated with oxidative stress and inflammation (Sudha, Subbaiah, & Mahalakshmi, 2021).

properties

IUPAC Name |

(NE)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-7(4-8-11)6(2)10(3)9-5/h4,11H,1-3H3/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXOWWYYKPERBT-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)